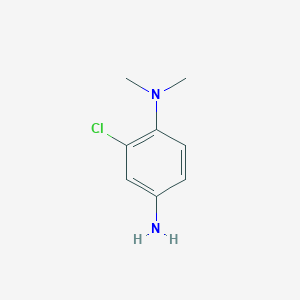

3-Chloro-4-(dimethylamino)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQHNJUMJKWREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064107 | |

| Record name | 3-Chloro-4-(dimethylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6085-59-2 | |

| Record name | 2-Chloro-N1,N1-dimethyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6085-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-(dimethylamino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Types of 3-Chloro-4-(dimethylamino)aniline

The oxidation of aromatic amines like this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. quora.comopenaccessjournals.com These reactions are significant in both synthetic chemistry and in understanding the degradation pathways of such compounds.

The oxidation of this compound can proceed through different pathways, potentially forming nitro and quinone derivatives. The formation of nitro compounds from primary aromatic amines is a known transformation, often proceeding through intermediate species like nitroso compounds. mdpi.comrit.edu For instance, the oxidation of aniline (B41778) with strong oxidizing agents can yield nitrobenzene. openaccessjournals.com In the case of this compound, oxidation would likely target the amino group, which could be converted to a nitro group (NO2).

Another potential oxidation product is a quinone derivative. The oxidation of phenols, which can be structurally related to aniline derivatives, can lead to the formation of quinones. smolecule.com For this compound, oxidation could potentially lead to the formation of a quinone-like structure, although this would involve more complex transformations of the aromatic ring and the amino group. The presence of the electron-donating dimethylamino group and the chloro substituent would influence the regioselectivity and feasibility of such oxidation reactions.

The choice of oxidizing agent is crucial in determining the outcome of the oxidation of this compound.

Potassium Permanganate (KMnO4): As a powerful oxidizing agent, KMnO4 is capable of oxidizing a wide range of organic compounds. libretexts.org It can oxidize primary amines, and under certain conditions, can convert them to nitro compounds. quora.com The oxidation of aromatic amines with KMnO4 in an acidic medium can lead to the formation of nitro derivatives. openaccessjournals.com The reaction of this compound with KMnO4 would likely result in the oxidation of the primary amino group. The combination of ultrasound with KMnO4 has been shown to be effective in the degradation of aromatic amines. gdut.edu.cn

Hydrogen Peroxide (H2O2): Hydrogen peroxide is another common oxidizing agent. In the presence of certain catalysts, H2O2 can oxidize anilines. For example, the oxidation of aniline with H2O2 can produce nitrosobenzene, which can be further oxidized to nitrobenzene. rit.edu Metal-free oxidation of secondary benzylic amines to nitrones using H2O2 has also been reported. nih.gov The oxidation of this compound with H2O2 could potentially follow similar pathways, leading to nitro or other oxidized derivatives.

The table below summarizes the potential oxidation products and the role of specific oxidizing agents.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions/Notes |

| Potassium Permanganate (KMnO4) | Nitro derivative | Often performed in acidic medium. openaccessjournals.com A strong oxidizing agent. libretexts.org |

| Hydrogen Peroxide (H2O2) | Nitroso/Nitro derivative | May require a catalyst. rit.edu Can be used for selective oxidations. mdpi.com |

Reduction reactions involving derivatives of this compound are important for regenerating the amine functionality from its oxidized forms, such as nitro derivatives.

The reduction of nitroarenes to primary amines is a fundamental transformation in organic synthesis. jsynthchem.com This process is essential for converting a nitro-substituted derivative of this compound back to its original amine form. The reduction of a nitro group (NO2) to an amino group (NH2) can be achieved using various reducing agents and reaction conditions. allrounder.ai This regeneration is a key step in multi-step synthetic sequences where the nitro group is used as a protecting or directing group. A study on the synthesis of a potential PET probe for IDO1 expression involved the reduction of a nitro group to an aniline derivative using sodium borohydride (B1222165) with palladium on activated charcoal as a catalyst. nih.gov

The choice of reducing agent is critical for the efficient and selective reduction of nitroarenes.

Sodium Borohydride (NaBH4): By itself, sodium borohydride is generally not strong enough to reduce nitroarenes under standard conditions. asianpubs.orgorientjchem.org However, its reducing power can be significantly enhanced by the addition of a transition metal catalyst, such as nickel(II) chloride or palladium on carbon. nih.govasianpubs.orgjst.go.jp The NaBH4/NiCl2·6H2O system has been shown to effectively reduce nitroarenes to their corresponding amines at room temperature. asianpubs.org Similarly, NaBH4 in the presence of a palladium catalyst is effective for this transformation. nih.gov

Lithium Aluminum Hydride (LiAlH4): Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide variety of functional groups. However, its reaction with aromatic nitro compounds can be complex. While it can reduce aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds often leads to the formation of azo compounds as the primary product. commonorganicchemistry.comniscpr.res.in The formation of amines from aromatic nitro compounds using LiAlH4 is generally less common, although sterically hindered aromatic nitro compounds have been shown to yield amines upon reduction with LiAlH4. researchgate.netcdnsciencepub.com

The following table outlines the application of these reducing agents for the regeneration of amines from nitro derivatives.

| Reducing Agent | Effectiveness for Nitroarene Reduction | Notes |

| Sodium Borohydride (NaBH4) | Effective in the presence of a catalyst (e.g., NiCl2, Pd/C). nih.govasianpubs.org | Mild and selective with a catalyst. researchgate.net |

| Lithium Aluminum Hydride (LiAlH4) | Can lead to azo compounds with aromatic nitro groups. commonorganicchemistry.comniscpr.res.in | A very strong, non-selective reducing agent. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound, primarily involving the displacement of the chloride ion by a nucleophile. This process is fundamental in synthesizing a variety of derivatives with applications in medicinal chemistry and materials science.

Replacement of the Chloro Group by Various Nucleophiles

The chloro substituent in this compound can be displaced by a range of nucleophiles. For instance, in the synthesis of certain bioactive molecules, the chloro group undergoes substitution by other amines. An example includes the reaction with an amine to form a 4-substituted regioisomer, a critical step in generating 2-anilino 4-substituted quinazolines. acs.org Another documented SNAr reaction involves the substitution of a halogen atom with dimethylamine (B145610) in the synthesis of 3-chloro-4-N,N-dimethylphenyl isothiocyanate. nih.gov

The following table summarizes examples of nucleophiles used in SNAr reactions with chloro-substituted aromatic compounds, which are analogous to the reactivity expected for this compound.

Interactive Data Table: Examples of Nucleophiles in SNAr Reactions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines (e.g., pyrrolidine) | Substituted Anilines | evitachem.com |

| Dimethylamine | N,N-Dimethylanilines | nih.govnih.gov |

| Alcohols | Aryl Ethers | acs.org |

Optimization of Reaction Conditions and Nucleophile Selection

The efficiency of SNAr reactions involving this compound is highly dependent on the reaction conditions and the nature of the nucleophile. Key parameters that are often optimized include temperature, solvent, and the presence of a base or catalyst. For instance, the SNAr reaction to form 2-anilino substituted quinazolines required the addition of a strong acid and microwave irradiation to achieve acceptable yields. acs.org

The choice of nucleophile is also critical. Stronger nucleophiles will generally react more readily. The use of hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF) has been developed as a practical method for the SNAr of aryl chlorides with dimethylamine, avoiding the need for high pressures and temperatures typically required with volatile dimethylamine. nih.gov This method has been shown to be tolerant of various functional groups. nih.gov

Optimization studies have shown that fluorine is often a better leaving group than chlorine in SNAr reactions, undergoing conversion more rapidly. nih.gov However, with appropriate optimization of conditions, the chloro group can be effectively displaced.

Electronic and Steric Effects on Chemical Reactivity

The reactivity of the aromatic ring in this compound is a direct consequence of the electronic and steric properties of its substituents.

Influence of the Dimethylamino Group as an Electron Donor

The dimethylamino group is a potent electron-donating group due to the +M (mesomeric) effect of the nitrogen lone pair, which delocalizes into the aromatic ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack. The activating effect of the dimethylamino group is significant and directs incoming electrophiles primarily to the ortho and para positions. In the context of this compound, the positions ortho to the dimethylamino group (C2 and C6) are activated.

This electron-donating nature also influences nucleophilic substitution reactions. While it might seem counterintuitive, the increased electron density can, in some contexts, facilitate reactions by influencing the stability of intermediates or transition states.

Regioselectivity Considerations in Electrophilic and Nucleophilic Processes

The regioselectivity of reactions involving this compound is a complex interplay of the directing effects of both the dimethylamino and chloro groups.

In electrophilic aromatic substitution:

The powerful ortho-, para-directing dimethylamino group at position 4 will strongly direct incoming electrophiles to positions 2 and 6. The chloro group at position 3 also directs ortho and para, which would be positions 1, 5, and 2. The combined effect strongly favors substitution at the C2 position, which is ortho to the activating dimethylamino group and meta to the deactivating chloro group. Substitution at C6 is also possible but may be sterically hindered by the adjacent dimethylamino group.

In nucleophilic aromatic substitution:

As discussed in section 3.1.3, the primary site for nucleophilic attack is the carbon atom bearing the chloro group (C3). The success of this reaction is often dependent on the presence of an activating group, typically an electron-withdrawing group, ortho or para to the leaving group. In this molecule, the dimethylamino group is electron-donating, which would typically disfavor SNAr. However, reactions can still proceed, particularly with strong nucleophiles and under optimized conditions. acs.org Theoretical studies on similar systems have shown that the position with the higher LUMO coefficient is more susceptible to nucleophilic attack, which can be used to predict regioselectivity. mdpi.comresearchgate.net

Detailed Mechanistic Pathways

The chemical behavior of this compound, a substituted aromatic amine, is governed by the interplay of its functional groups and the surrounding chemical environment. Understanding the detailed mechanistic pathways of its reactions is crucial for predicting its transformations and reactivity. This section delves into the intricacies of its demethylation processes, the influence of hydrogen bonding on reaction speeds, isotopic effects on rate-determining steps, and the role of base catalysis in the breakdown of intermediates.

The demethylation of N,N-dimethylanilines, including this compound, can proceed through different mechanistic pathways, primarily categorized as radical or ionic mechanisms. The prevailing mechanism is often dictated by the reaction conditions, such as the presence of light or specific chemical agents. researchgate.netresearchgate.net

In the absence of light, the reaction of p-substituted N,N-dimethylanilines with reagents like sodium hypochlorite (B82951) (NaOCl) is proposed to follow an ionic mechanism . researchgate.net This pathway is initiated by an electrophilic attack on the amino nitrogen atom. For instance, with hypochlorous acid (HOCl), the nitrogen atom of the dimethylamino group acts as the most susceptible site for this attack. This initial step is a key feature of the ionic demethylation process. researchgate.net

Conversely, in the presence of UV irradiation, the demethylation is more likely to occur via a radical mechanism . researchgate.net This process involves the abstraction of a hydrogen atom. Thermodynamic calculations have indicated that hydrogen abstraction from the N(CH3)2 group is more energetically favorable than from other parts of the molecule, such as an alkyl chain. This suggests a higher susceptibility of the dimethylamino group to oxidation under these conditions. researchgate.net The electrochemical oxidation of anilines and their derivatives also proceeds through mechanisms involving radical cations. nih.gov

The choice between these two pathways is critical as it determines the nature of the intermediates and final products. For example, studies on the demethylation of 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA), a compound structurally related to this compound, have shown that different conditions lead to distinct mechanisms. researchgate.netresearchgate.net

Table 1: Comparison of Demethylation Mechanisms

| Feature | Ionic Mechanism | Radical Mechanism |

|---|---|---|

| Initiation | Electrophilic attack on the nitrogen atom | Hydrogen atom abstraction |

| Typical Conditions | Dark, presence of electrophiles (e.g., NaOCl) | UV irradiation |

| Key Intermediate | Quaternary cyanoammonium-like species | Radical cations |

| Product Formation | Often leads to a secondary amine and an aldehyde | Can result in a variety of products depending on subsequent reactions |

Hydrogen bonding plays a pivotal role in the kinetics of reactions involving amines, including those with structures analogous to this compound. Both intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonds can significantly influence the nucleophilicity of the amine and the stability of reaction intermediates, thereby affecting the reaction rate. sapub.orgconicet.gov.arresearchgate.net

Intermolecular hydrogen bonding can enhance the nucleophilicity of an amine. conicet.gov.ar When amines form aggregates through hydrogen bonding, the electron density on the nitrogen atom of the hydrogen-bonded amine increases, making it a more potent nucleophile compared to a non-hydrogen-bonded monomeric amine. This has been observed in aromatic nucleophilic substitution (ANS) reactions where the reaction rates are faster with amines that can form these intermolecular aggregates. sapub.org The formation of intermolecular hydrogen bonds has been confirmed through techniques like FT-IR analysis. researchgate.net

Intramolecular hydrogen bonding , on the other hand, can also have a profound effect on reaction kinetics. In molecules where the structure allows for the formation of a stable intramolecular hydrogen bond, this can sometimes prevail over the formation of intermolecular dimers. sapub.org For instance, in certain cyclic amines, the formation of a six-membered ring through intramolecular hydrogen bonding leads to a different kinetic behavior compared to amines that form intermolecular dimers. sapub.org This type of bonding can stabilize the molecule and influence its conformational preferences. conicet.gov.ar

The interplay between these two types of hydrogen bonding can lead to complex kinetic profiles. For example, in some reactions, a third-order kinetic law with respect to the amine concentration is observed, which is consistent with a "dimer nucleophile" mechanism, where an amine dimer is the reactive nucleophilic species. sapub.orgconicet.gov.ar

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. This technique involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. While specific KIE studies on this compound were not found in the provided search results, the principles can be applied to understand its potential reaction mechanisms.

For instance, in the demethylation of tertiary amines, if the cleavage of a C-H bond on one of the methyl groups is the rate-determining step, substituting hydrogen with deuterium (B1214612) (a heavier isotope) would be expected to slow down the reaction. This is known as a primary kinetic isotope effect. The magnitude of the KIE can provide insights into the transition state geometry of the rate-limiting step.

In the context of the radical demethylation mechanism, where hydrogen abstraction is a key step, a significant KIE would be anticipated if this abstraction is the slowest step in the reaction sequence. researchgate.net Conversely, in the ionic mechanism, if the initial electrophilic attack on the nitrogen is rate-determining, the KIE for C-H bond cleavage would be negligible. researchgate.net

KIE studies could also be employed to investigate the role of hydrogen bonding in reaction kinetics. For example, if a proton transfer from the amine is part of the rate-determining step, replacing the amine proton with deuterium could lead to an observable KIE.

In many reactions involving amines, the decomposition of intermediates can be catalyzed by a base. This is particularly relevant in aromatic nucleophilic substitution reactions, where a zwitterionic intermediate is often formed. The decomposition of this intermediate to form the final products can be the rate-limiting step and is often accelerated by the presence of a base. sapub.org

In cases where intramolecular hydrogen bonding is significant, an "atypical" base-catalyzed decomposition of the zwitterionic intermediate can occur. This involves an "intramolecular dimer" where a part of the same molecule facilitates the proton transfer, again influencing the reaction kinetics. sapub.org

The efficiency of base catalysis can be influenced by the structure of the amine and the solvent. In aprotic solvents, where the solvent cannot effectively solvate ions, the role of the amine as a base catalyst becomes even more critical. sapub.orgconicet.gov.ar

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the molecular and electronic properties of chemical compounds. For 3-Chloro-4-(dimethylamino)aniline, these theoretical studies provide insights that complement experimental data, offering a deeper understanding of its structure and reactivity.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pku.edu.cniucr.org For aniline (B41778) and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), have been shown to provide optimized structures that are in good agreement with experimental results obtained from techniques like X-ray diffraction. pku.edu.cniucr.orgscirp.orgglobalresearchonline.net The process involves performing a single-point frequency calculation to confirm that the optimized structure represents a true energy minimum, characterized by the absence of imaginary frequencies. pku.edu.cn

Prediction and Assignment of Vibrational Frequencies (FT-IR, FT-Raman)

Theoretical calculations are instrumental in predicting and assigning the vibrational frequencies observed in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. By employing methods like DFT (e.g., B3LYP functional) and Hartree-Fock (HF) with appropriate basis sets (e.g., 6-311++G(d,p)), the harmonic vibrational frequencies, IR intensities, and Raman scattering activities can be calculated. globalresearchonline.netnih.govresearchgate.net These calculated frequencies are often scaled to better match the experimental values, aiding in the detailed assignment of vibrational modes. globalresearchonline.netnih.gov For instance, in related aniline derivatives, the characteristic stretching vibrations of C-Cl are typically observed in the range of 550–850 cm⁻¹. scirp.org Similarly, the C=N and C=C ring stretching vibrations in pyrimidine (B1678525) compounds are found in the 1600–1500 cm⁻¹ region. scirp.org Such theoretical predictions provide a robust basis for interpreting experimental vibrational spectra. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.netrsc.org This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy E(2) associated with these interactions quantifies the extent of electron delocalization. researchgate.net For example, in similar molecules, NBO analysis has revealed significant hyperconjugative interactions, such as the delocalization of lone pair electrons from a nitrogen atom to adjacent anti-bonding orbitals, which stabilizes the molecule. researchgate.net This method provides a quantitative picture of the electronic interactions that govern the structure and reactivity of the molecule. researchgate.net

Frontier Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. bohrium.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. researchgate.nettandfonline.com The energies of the HOMO and LUMO are related to the ionization potential and electron affinity of the molecule, respectively. researchgate.net Quantum chemical calculations, often performed using DFT, provide these energy values, which are essential for predicting the electronic behavior of the compound. researchgate.netnih.gov

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. jmaterenvironsci.comresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, where different colors represent different potential values. jmaterenvironsci.comwavefun.com Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential and are prone to nucleophilic attack. jmaterenvironsci.comresearchgate.net This visual representation of charge distribution helps in understanding intermolecular interactions and predicting the sites of chemical reactions. jmaterenvironsci.comresearchgate.net

Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a key application of computational chemistry. For a given compound, understanding which sites are more likely to react and under what conditions is crucial for its application in synthesis and materials science.

Theoretical methods, such as the analysis of Fukui functions derived from DFT calculations, can be employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The regioselectivity of a reaction, which is the preference for reaction at one position over another, can also be predicted. For instance, in nucleophilic aromatic substitution (SNAr) reactions involving substituted quinazolines, theoretical and experimental studies have consistently shown high regioselectivity for substitution at specific positions. mdpi.com Furthermore, computational approaches can aid in the rational design of molecules with enhanced selectivity for specific biological targets by analyzing and comparing the binding sites of different proteins. acs.org By understanding the factors that govern reactivity and selectivity, such as steric and electronic effects, chemists can better design and control chemical reactions. nih.gov

Calculation of Quantum Chemical Descriptors (e.g., Electrophilicity Index)

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that help predict its reactivity and stability. tandfonline.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated. tandfonline.com The electrophilicity index (ω), in particular, quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. researchgate.net It is calculated from the electronic chemical potential (μ) and chemical hardness (η). researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile in chemical reactions. nih.gov Computational studies on analogous aniline derivatives demonstrate that these descriptors are crucial for correlating a compound's structure with its reactivity. tandfonline.comresearchgate.net

Table 1: Representative Quantum Chemical Descriptors for Aniline Derivatives Note: The following data is illustrative, based on computational studies of analogous aniline compounds, as specific values for this compound are not readily available in the cited literature. Calculations are typically performed using DFT methods like B3LYP.

| Descriptor | Symbol | Typical Calculated Value Range (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.0 to 2.5 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 3.0 to 4.0 | Propensity to accept electrons |

Computational Assessment of Substitution Patterns

Computational chemistry is instrumental in assessing how modifications to a parent structure, such as this compound, affect its properties. By systematically altering substituents on the aniline ring, researchers can perform in silico studies to predict the impact on electronic properties, reactivity, and potential biological activity. asiapharmaceutics.infoacs.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govacs.org These methods are fundamental in structure-based drug design. acs.org

Theoretical Modeling of Protein-Ligand Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. open.ac.uk The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site. acs.org The resulting poses are then evaluated using a scoring function, which estimates the binding affinity. open.ac.uk Studies on related aniline derivatives show that interactions are often governed by hydrogen bonds, hydrophobic interactions, and, in the case of halogenated compounds, halogen bonds. analis.com.myanalis.com.my The chloro and dimethylamino groups on this compound are key features that would be modeled to understand their specific contributions to binding.

Prediction of Binding Modes and Affinities with Molecular Targets

Docking simulations yield predictions of the most stable binding modes and an estimation of the binding affinity, often expressed as a binding energy in kcal/mol. asiapharmaceutics.info For example, in studies of aniline derivatives designed as enzyme inhibitors, docking can identify key amino acid residues in the active site that form critical interactions with the ligand. asiapharmaceutics.infoanalis.com.my A lower binding energy generally suggests a more stable protein-ligand complex and higher binding affinity. nih.gov These predictions are crucial for prioritizing compounds for experimental testing. open.ac.uknih.gov

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | -8.5 | TYR 234, LYS 112 | Hydrogen Bond |

| Derivative B | -7.9 | LEU 88, VAL 198 | Hydrophobic Interaction |

| Derivative C (with Halogen) | -9.1 | GLU 150, PHE 235 | Halogen Bond, Pi-Alkyl |

Mechanistic Insights from Computational Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govresearchgate.net An MD simulation calculates the motion of atoms in the complex, providing insights into its stability, flexibility, and the specific conformational changes that occur upon binding. dntb.gov.uatandfonline.com

By analyzing metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms, researchers can assess the stability of the ligand in the binding pocket and the flexibility of different parts of the protein. tandfonline.comresearchgate.net These simulations can reveal the role of water molecules in mediating interactions and provide a more accurate calculation of binding free energies, offering deeper mechanistic insights into how the ligand exerts its effect. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Techniques

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are indispensable for separating, identifying, and quantifying 3-Chloro-4-(dimethylamino)aniline, as well as for detecting any impurities or byproducts.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like aniline (B41778) derivatives. It is frequently used for purity assessment and the identification of byproducts. In the analysis of related compounds, such as the avicide 3-chloro-4-methylaniline (B146341) hydrochloride (CPTH), GC-MS was employed to confirm the purity of the synthesized material, which was found to be greater than 99%.

The method typically involves the separation of components in a gas chromatograph followed by detection and identification using a mass spectrometer. For complex samples, derivatization may be employed to improve the chromatographic behavior and detection of the target analytes. When analyzing unfamiliar samples, the use of a second GC column or, ideally, GC-MS is recommended to confirm the identity of the compounds.

Table 1: GC-MS Analysis Parameters for a Related Aniline Derivative (CPTH)

| Parameter | Value |

|---|---|

| GC Column | HP-5 ultra-inert (15 M, 0.25 μm film) |

| Detection Mode | Multiple reaction monitoring (MRM) |

| Quantitation Transition | m/z 140.9→106.2 |

| Confirmation Transitions | 139.9→105.2 and 139.9→77.2 |

| Linear Range | 5 to 5000 ng/mL |

Data sourced from a study on 3-chloro-4-methylaniline hydrochloride.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including aniline derivatives. The method's strength lies in its high resolution, accuracy, and the ability to analyze complex mixtures. HPLC can be used to determine the purity of a substance by separating the main compound from its degradation products and impurities.

The choice of the stationary phase (e.g., C18, C8) and the mobile phase composition is critical for achieving effective separation. For the analysis of anilines, reversed-phase HPLC is often employed. Detection is commonly performed using UV-visible detectors, as they offer excellent linearity for quantitative analysis. In some cases, pre-column derivatization with a fluorescent reagent can be used to enhance the sensitivity and selectivity of the analysis.

A study on the avicide 3-chloro-4-methylaniline hydrochloride (CPTH) utilized HPLC-UV to confirm the purity of the compound, which was determined to be 99.9%. This demonstrates the effectiveness of HPLC in the quality control of chlorinated aniline derivatives.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the trace analysis of various compounds, including aromatic amines in different matrices. This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry, making it ideal for detecting low concentrations of analytes.

LC-MS/MS methods have been developed for the simultaneous determination of multiple primary aromatic amines in human urine, showcasing the technique's ability to handle complex biological samples. The method typically involves chromatographic separation followed by detection in the multiple reaction monitoring (MRM) mode, which provides high specificity and reduces matrix interference. While LC-MS/MS is highly effective for many aniline derivatives, its sensitivity can be lower for certain isomers, such as ortho-substituted chloroanilines.

Table 2: Key Parameters for LC-MS/MS Analysis of Aromatic Amines

| Parameter | Description |

|---|---|

| Chromatographic Column | Ultra biphenyl (B1667301) (100 mm x 2.1 mm, 5 μm) |

| Ionization Mode | Electrospray ionization positive ion (ESI+) |

| Detection Mode | Multiple-reaction monitoring (MRM) |

| Linear Dynamic Range | 0.1-50 ng/mL |

| Limits of Detection (LOD) | 0.025-0.20 ng/mL |

| Limits of Quantification (LOQ) | 0.1-1.0 ng/mL |

Data from a study on the analysis of primary aromatic amines in human urine.

X-ray Diffraction Analysis

X-ray diffraction techniques are powerful tools for elucidating the three-dimensional atomic arrangement within a crystalline solid, providing definitive information about the molecular structure.

While a specific single-crystal X-ray diffraction study for this compound was not found in the search results, numerous studies on closely related aniline derivatives have utilized this method to elucidate their structures. For example, the crystal structures of derivatives of 3-chloro-4-methylaniline have been determined, revealing details about their molecular geometry and intermolecular interactions. Similarly, the structures of various other aniline derivatives have been successfully characterized using single-crystal X-ray diffraction, confirming their molecular configurations and providing insights into their solid-state packing. These studies underscore the utility of this technique for the definitive structural characterization of crystalline aniline compounds.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline nature and phase purity of synthesized materials. For organic compounds like 4-chloro-4'dimethylamino-benzylidene aniline (CDMABA), a derivative of the title compound, PXRD analysis is crucial. Studies on related Schiff base compounds show that the diffraction patterns exhibit sharp, well-defined peaks at specific 2θ angles, which is indicative of high crystallinity. metall-mater-eng.com The presence of these distinct peaks confirms the formation of a well-ordered crystalline structure. metall-mater-eng.com

For instance, the analysis of a related compound, 4-Chloro -2-((Phenylimino)methyl)phenol (4C2PMP), involved scanning from 2θ angles of 5° to 80°, with the resulting sharp peaks confirming the material's high crystallinity. metall-mater-eng.com Similarly, another related crystalline form, (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide maleate (B1232345) (Form II), displays a characteristic XRD pattern with distinct peaks at various 2θ angles, confirming its specific crystalline phase. google.com High-Resolution X-ray Diffractometry (HRXRD) has also been employed to assess the crystalline perfection of grown crystals like CDMABA. nih.gov

Table 1: Representative Powder XRD Data for a Related Aniline Derivative (Form II) google.com

| 2θ Angle (±0.20°) |

| 6.53 |

| 8.43 |

| 10.16 |

| 12.19 |

| 12.47 |

| 13.01 |

| 15.17 |

| 16.76 |

| 17.95 |

| 19.86 |

| 21.11 |

| 21.88 |

| 23.22 |

| 23.78 |

| 25.69 |

| 26.17 |

| 27.06 |

| 27.58 |

| 28.26 |

| 28.73 |

| 29.77 |

Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the stability and phase transition behavior of materials as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is utilized to investigate the thermal stability of compounds by measuring weight loss as a function of temperature. For the related compound 4-chloro-4'dimethylamino-benzylidene aniline (CDMABA), thermal properties were investigated using TGA, indicating its importance in understanding the material's decomposition profile. nih.gov In a study on a different but related maleate salt, TGA was used in conjunction with DSC to characterize different crystalline forms (anhydrous vs. monohydrate), where the monohydrate form showed a distinct water loss at approximately 50°C. google.com This highlights TGA's utility in identifying the presence of solvates and determining the temperature at which decomposition begins, a critical parameter for material application and storage.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. It is used to determine melting points, crystallization temperatures, and other phase transitions. For the CDMABA crystal, DSC analysis was performed to investigate its thermal properties. nih.gov In a more detailed example, an isolated crystalline form of a complex aniline derivative was characterized by DSC, showing an onset temperature for melting and decomposition in the range of 196-204 °C. google.com Another study on a monohydrate form of a similar compound reported a transition temperature of about 203.8°C, at which melting and decomposition occur. google.com These sharp transition peaks in DSC thermograms are characteristic of pure, crystalline solids. google.com

Table 2: DSC Data for a Related Aniline Derivative Maleate Salt (Form I) google.com

| Thermal Event | Onset Temperature Range (°C) |

| Melting and Decomposition | 196-204 |

Specialized Optical Characterization

Beyond basic structural and thermal analysis, specialized techniques are used to probe the unique optical properties of these compounds.

Z-scan Technique for Nonlinear Optical Properties

The Z-scan technique is a widely used method to measure third-order nonlinear optical (NLO) properties, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). These parameters are crucial for applications in optical limiting and other photonic devices.

For the related compound 4-chloro-4'dimethylamino-benzylidene aniline (CDMABA), the Z-scan technique was employed to derive its third-order NLO parameters. nih.gov Similarly, a comprehensive study on another Schiff base, 4-Chloro -2-((Phenylimino)methyl)phenol (4C2PMP), determined its NLO properties using a Z-scan. The results showed a negative nonlinear refractive index (n₂), indicating a self-defocusing effect. metall-mater-eng.commetall-mater-eng.com The third-order nonlinear susceptibility (χ³), a key figure of merit for NLO materials, was also calculated from this data. metall-mater-eng.com Research on other similar organic materials confirms the utility of the Z-scan technique in calculating these critical NLO parameters. nih.govresearchgate.net

Table 3: Third-Order Nonlinear Optical Properties of a Related Schiff Base (4C2PMP) metall-mater-eng.com

| Parameter | Value | Unit |

| Nonlinear Refractive Index (n₂) | 3.84 x 10⁻⁸ | cm²/W |

| Nonlinear Absorption Coefficient (β) | 2.11 x 10⁻⁴ | cm/W |

| Third-Order Susceptibility (χ³) | 4.07 x 10⁻⁶ | esu |

Structure Activity and Structure Property Relationship Studies Sar/spr

Correlation of Molecular Structure with Chemical Reactivity Profiles

The reactivity of 3-Chloro-4-(dimethylamino)aniline is a direct consequence of the electronic and steric effects exerted by its substituents on the aromatic ring and the amino group.

The chemical reactivity of an aniline (B41778) derivative is significantly influenced by the nature of the substituents on the benzene (B151609) ring. In this compound, the dimethylamino group (-N(CH₃)₂) and the chlorine atom (-Cl) have opposing electronic effects that modulate the electron density of the aromatic ring and the basicity of the amino group.

The combination of these substituents directs the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, the incoming electrophile would preferentially attack the positions most activated by the powerful dimethylamino group and least deactivated by the chloro group. The primary amino group itself can be readily diazotized, a reaction characteristic of anilines, to form a highly reactive diazonium salt. ontosight.ai This benzenediazonium (B1195382) intermediate is a versatile precursor for synthesizing various compounds, including azo dyes. ontosight.ai

The substituents also affect the basicity of the aniline nitrogen. Electron-donating groups typically increase basicity, while electron-withdrawing groups decrease it. masterorganicchemistry.com In this case, the electron-donating dimethylamino group would tend to increase the basicity of the aniline, while the electron-withdrawing chloro group would decrease it. The net effect on the pKa value would depend on the balance of these opposing influences.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| -N(CH₃)₂ | 4 | Strong Electron-Donating (Resonance) | Activates the ring towards electrophilic substitution |

| -Cl | 3 | Electron-Withdrawing (Inductive) | Deactivates the ring towards electrophilic substitution |

Steric hindrance, the spatial arrangement of atoms and groups that impedes a chemical reaction, plays a crucial role in the reactivity of this compound. The dimethylamino group, with its two methyl groups, and the chlorine atom introduce steric bulk around the aniline core.

This steric crowding can influence reaction pathways in several ways:

Access to the Amino Group: The substituents ortho to the primary amino group (the chloro group and a hydrogen atom) and the meta-substituent (the dimethylamino group) can hinder the approach of bulky reagents to the amino nitrogen. This can affect the rates of reactions such as acylation or alkylation at the amino group. Studies on other sterically crowded anilines have shown that bulky substituents can shield the amino group, sometimes leading to alternative reaction pathways like C-H activation on the ring if the primary reaction at the nitrogen is sufficiently hindered. nih.govrsc.orgrsc.org

Regioselectivity of Ring Reactions: In electrophilic substitution reactions on the aromatic ring, the steric bulk of the existing substituents can direct incoming groups to less hindered positions. The positions ortho to the large dimethylamino group may be sterically less accessible to bulky electrophiles compared to the position ortho to the smaller chloro group.

Conformational Preferences: The steric interactions between the substituents can influence the preferred conformation of the molecule, particularly the rotation of the dimethylamino group. This conformation, in turn, can affect the extent of electronic delocalization and intermolecular interactions.

Intermolecular Interactions and Self-Assembly Behavior

The way molecules of this compound interact with each other in the solid and solution states is governed by a variety of non-covalent forces.

Hydrogen bonding is a significant intermolecular force in aniline derivatives, playing a vital role in the structural properties of their crystals. researchgate.netsci-hub.se In this compound, the primary amino group (-NH₂) is the principal hydrogen bond donor. The nitrogen atom of the dimethylamino group and the chlorine atom can act as weak hydrogen bond acceptors.

In the solid state, it is expected that N-H···N or N-H···Cl hydrogen bonds would be key interactions in forming the crystal lattice. The formation of these hydrogen bonds helps to stabilize the crystal structure. researchgate.net In solution, the ability to form hydrogen bonds with solvent molecules will influence its solubility. For example, in protic solvents, the aniline can act as both a hydrogen bond donor and acceptor, while in aprotic solvents, it can only act as a donor.

The crystal structure of this compound itself is not extensively detailed in the provided search results. However, analysis of closely related structures, such as N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, provides insights into potential packing motifs. researchgate.netpsu.edu

Common packing features in such substituted anilines include:

Layered Structures: Molecules often pack in layers, with intermolecular interactions holding the layers together.

Specific Intermolecular Contacts: Besides hydrogen bonding, other weak interactions like C-H···Cl, C-H···π, and π-π stacking interactions are crucial for stabilizing the crystal packing. In related chloro-aniline structures, interactions involving the chlorine atom are often observed. psu.edu

Polymorphism: Like many organic molecules, it is possible that this compound could exhibit polymorphism, where it can crystallize in different forms with distinct packing arrangements and physical properties.

The crystal structure of 3-chloro-4-dimethylaminothioangelicin, another related compound, shows that molecules can differ in the orientation of their dimethylamino groups within the unit cell, and weak interactions involving phenyl C-H bonds contribute to the packing. nih.gov

Electronic Structure and Spectroscopic Signatures

The electronic structure of this compound gives rise to its characteristic spectroscopic properties. Theoretical and experimental studies on similar aniline derivatives provide a basis for predicting its spectroscopic signatures.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are influenced by the substituents. The electron-donating dimethylamino group raises the energy of the HOMO, while the electron-withdrawing chloro group can lower the energy of the LUMO. researchgate.net This HOMO-LUMO energy gap determines the wavelength of light absorbed in the UV-Visible spectrum.

Table 2: Predicted Spectroscopic Signatures for this compound

| Spectroscopic Technique | Predicted Signature | Rationale |

| Infrared (IR) Spectroscopy | N-H stretching bands (approx. 3300-3500 cm⁻¹), C-N stretching bands, C-Cl stretching band, and aromatic C-H and C=C bands. | Based on characteristic group frequencies for anilines and halogenated aromatic compounds. researchgate.netanalis.com.my |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for the aromatic protons, the NH₂ protons, and the N(CH₃)₂ protons. ¹³C NMR would show characteristic shifts for the aromatic carbons, influenced by the electronic effects of the substituents. researchgate.net | The chemical shifts would be predictable based on additive substituent effects on the aniline core. |

| UV-Visible Spectroscopy | Strong absorption bands in the UV region. | The π-π* transitions of the aromatic system, with the energy gap influenced by the electron-donating and electron-withdrawing substituents. researchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. | Fragmentation would likely involve the loss of methyl groups or other small fragments. lookchem.com |

Computational studies, such as Density Functional Theory (DFT), are often used to calculate and predict the vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis) of such molecules with good accuracy when compared to experimental data. researchgate.netresearchgate.net

Relationship between Electronic Configuration and NMR Chemical Shifts

The electronic environment of a molecule is fundamental to its nuclear magnetic resonance (NMR) spectrum, with the chemical shifts of atomic nuclei being highly sensitive to the distribution of electron density. In this compound, the interplay between the electron-donating dimethylamino (-N(CH₃)₂) group and the electron-withdrawing chloro (-Cl) group profoundly influences the ¹H and ¹³C NMR chemical shifts.

The dimethylamino group, a strong electron-donating group, increases electron density in the benzene ring, particularly at the ortho and para positions, through resonance effects. Conversely, the chlorine atom acts as an electron-withdrawing group through its inductive effect, while also contributing some electron density via resonance. The positions of these substituents on the aniline ring create a specific electronic distribution that dictates the shielding and deshielding of the aromatic protons and carbons.

Quantum chemical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method, are instrumental in predicting and interpreting the NMR spectra of substituted anilines. researchgate.net These theoretical studies, often performed using density functional theory (DFT), correlate the calculated electron densities with experimentally observed chemical shifts. nih.govresearchgate.net For instance, in related substituted anilines, the carbon atom bonded to the amino group is significantly shielded, while the carbons ortho and para to it also experience increased shielding. researchgate.net The presence of a halogen like chlorine complicates this, as its inductive effect counteracts the donating effect of the amino group, leading to specific shifts for each nucleus.

The chemical shifts for the protons and carbons in this compound can be predicted based on the additive effects of these substituents. The protons of the dimethylamino group typically appear as a singlet in the aliphatic region of the ¹H NMR spectrum, while the aromatic protons exhibit complex splitting patterns in the aromatic region, with their exact chemical shifts determined by their position relative to the two functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aniline Derivatives Note: This table presents typical chemical shift ranges for protons and carbons in substituted anilines based on general principles. Exact values for this compound require specific experimental data.

| Nucleus | Substituent Effect | Typical Chemical Shift (ppm) |

| Aromatic Protons | Influenced by both -Cl and -N(CH₃)₂ | 6.5 - 7.5 |

| Amine Protons | Variable, depends on solvent and concentration | 3.5 - 4.5 |

| Methyl Protons | Shielded by nitrogen | 2.8 - 3.2 |

| C-N (Aromatic) | Shielded by nitrogen | 140 - 150 |

| C-Cl (Aromatic) | Deshielded by chlorine | 125 - 135 |

| Other Aromatic Carbons | Varied shielding/deshielding | 115 - 130 |

Impact of Structural Modifications on Vibrational Modes

Theoretical calculations using DFT methods are crucial for assigning the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net These studies on similar haloanilines show that the size, mass, and electronic nature of the substituents significantly affect the vibrational frequencies. kfupm.edu.saresearchgate.net

Key vibrational modes for this molecule include:

N-H stretching: The amino group vibrations are sensitive to hydrogen bonding.

C-H stretching: Aromatic C-H stretching modes typically appear in the 3000–3100 cm⁻¹ region. researchgate.net

C-N stretching: This vibration is characteristic of the aniline structure.

C-Cl stretching: The carbon-chlorine stretching frequency is a key indicator of the halogen's presence.

Ring vibrations: The benzene ring has several characteristic in-plane and out-of-plane bending and stretching modes.

The substitution pattern influences these modes distinctly. The dimethylamino group's presence can alter the C-N bond character and the electronic structure of the ring, shifting the associated vibrational frequencies. The heavy chlorine atom has a notable effect on the lower frequency modes, including C-Cl stretching and various bending vibrations. Studies on para-halogenoanilines have demonstrated that theoretical spectra calculated using DFT methods show excellent agreement with experimental results, allowing for precise assignment of vibrational modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Substituted Anilines Note: This table is based on data from related molecules like 4-chloro-N-methylaniline and other haloanilines. nih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Asymmetric Stretch | ~3450 | FT-IR, FT-Raman |

| N-H Symmetric Stretch | ~3360 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| C=C Ring Stretch | 1600 - 1620 | FT-IR, FT-Raman |

| NH₂ Scissoring | 1610 - 1630 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |

Structure-Dependent Performance in Functional Materials

Molecular Design Principles for Enhanced Nonlinear Optical Response

Organic molecules with significant second- and third-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. metall-mater-eng.com The NLO response of a molecule is intrinsically linked to its electronic structure. A key design principle for high NLO activity involves creating molecules with a "push-pull" electronic system, where an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge (D-π-A). bohrium.comresearchgate.net

This compound fits this D-π-A paradigm. The dimethylamino group serves as a powerful electron donor, while the chloro substituent, along with the aniline nitrogen, can act as part of the acceptor/π-bridge system. This intramolecular charge transfer (ICT) from the donor to the acceptor end of the molecule upon excitation is the primary source of the large molecular hyperpolarizability (β), which is the microscopic measure of second-order NLO activity. researchgate.net

To enhance the NLO response, several strategies can be employed:

Strengthening Donor/Acceptor Groups: Using stronger electron donors than dimethylamino or stronger acceptors can increase the degree of ICT and thus enhance the hyperpolarizability.

Extending the π-Conjugated System: Increasing the length of the conjugated path between the donor and acceptor generally leads to a larger NLO response. researchgate.net

Tuning the π-Bridge: The nature of the π-bridge itself can be modified to optimize the ICT characteristics.

Optimization of Chromophore Structure for Specific Optical Applications

The optimization of a chromophore's structure is essential for tailoring its properties for specific applications, such as in electro-optic modulators or for frequency conversion. For organic NLO chromophores, a major challenge is efficiently translating the high microscopic hyperpolarizability (β) of individual molecules into a large macroscopic NLO effect in a bulk material. sioc-journal.cnrsc.org

The structure of this compound serves as a foundational chromophore that can be systematically modified. Key optimization parameters include:

Dipole Moment: While a large hyperpolarizability is often associated with a large dipole moment, strong intermolecular electrostatic interactions in the solid state can hinder the non-centrosymmetric alignment required for second-order NLO effects. rsc.org Molecular modifications aim to achieve a high β value while managing the dipole moment to facilitate optimal packing in a crystal or polymer matrix.

Absorption Spectrum: The wavelength of maximum absorption (λ_max) is a critical parameter. For many applications, the chromophore must be transparent at the operating wavelengths of the laser. The electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the absorption spectrum. acs.org Modifying the donor, acceptor, or π-system can shift the absorption bands. For example, electron-withdrawing substituents tend to red-shift the absorption, while electron-releasing groups can cause a blue-shift. nih.gov

Thermal and Chemical Stability: For practical device applications, the chromophore must be stable under operational conditions. Structural modifications should not compromise the molecule's stability.

Research into D-π-A chromophores has shown that even subtle changes, such as altering the substituents on the donor or acceptor groups, can have a significant impact on the final electro-optic activity of the material. rsc.org The design of novel chromophores often involves a balance between maximizing the molecular NLO response and ensuring favorable bulk properties, making compounds like this compound valuable building blocks in the development of advanced optical materials. rsc.orgacs.org

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

A primary thrust of future research will be the development of synthetic routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry and process intensification.

Traditional synthesis methods for substituted anilines, such as chemical reduction using iron powder or sodium sulfide, are often associated with low yields, poor product quality, and significant environmental pollution. google.com These drawbacks have spurred research into greener alternatives, with liquid-phase catalytic hydrogenation emerging as a key area of focus. google.com This process involves the reduction of a nitro-aromatic precursor using hydrogen gas in the presence of a metal catalyst.

Future work is expected to refine these catalytic systems. Research will likely target the development of novel catalysts with higher activity and selectivity, reducing the need for harsh reaction conditions and minimizing byproduct formation. The use of recyclable catalysts and the replacement of traditional organic solvents with more sustainable options, such as water or bio-derived solvents, are central tenets of this approach. chemrxiv.org The goal is to create processes that maximize atom economy and reduce waste, making the synthesis of 3-Chloro-4-(dimethylamino)aniline and related compounds more sustainable. chemrxiv.org

| Feature | Traditional Chemical Reduction | Green Catalytic Hydrogenation |

| Reducing Agent | Iron powder, Sodium sulfide | Hydrogen gas (H₂) |

| Catalyst | None (stoichiometric) | Metal-based (e.g., Pd/C, Pt/C, Raney Nickel) google.com |

| Byproducts | Large amounts of iron sludge, sulfides | Primarily water |

| Environmental Impact | High, significant waste treatment required google.com | Low, minimal waste generation |

| Yield & Quality | Often lower yield and purity google.com | High yield and selectivity achievable google.com |

| Sustainability | Poor, resource-intensive | Good, potential for catalyst recycling and cleaner processing |

A comparative overview of traditional versus green synthetic approaches for aniline (B41778) synthesis.

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production. By conducting reactions in a continuously flowing stream through a reactor, this technology offers significant advantages in terms of safety, process control, and scalability. Many chemical transformations that are challenging or hazardous in batch reactors can be performed more safely in continuous flow systems due to superior heat and mass transfer and smaller reaction volumes.

The application of flow chemistry to the synthesis of this compound is a promising future direction. For instance, the catalytic hydrogenation of its nitro precursor could be performed in a packed-bed flow reactor. This would allow for precise control over temperature, pressure, and residence time, leading to higher yields and purity. Furthermore, unstable or hazardous reagents can be generated and consumed in-situ, eliminating the risks associated with their storage and handling. The integration of multiple reaction and purification steps into a single, automated continuous line could dramatically reduce production time and cost.

| Parameter | Description | Potential Advantage in Flow Synthesis |

| Reactor Type | Packed-Bed Reactor (PBR), Microreactor | High catalyst surface area, excellent heat/mass transfer. |

| Residence Time | Seconds to minutes | Rapid optimization and high throughput. |

| Temperature | Precisely controlled via external heating/cooling | Improved selectivity, prevention of thermal decomposition. |

| Pressure | Easily managed with back-pressure regulators | Enables reactions with gaseous reagents like H₂ at high pressure safely. |

| Automation | Integrated pumps, sensors, and collection | High reproducibility and potential for unattended operation. |

Potential parameters and advantages for the continuous flow synthesis of this compound.

Advanced Mechanistic Elucidation

A deeper understanding of the reaction pathways, transition states, and intermediates involved in the synthesis of this compound is crucial for process optimization and the development of more efficient catalysts. Emerging analytical and computational tools are making this possible.

Investigating what happens during a chemical reaction as it occurs can provide invaluable insights. Techniques for real-time reaction monitoring allow chemists to observe the formation and consumption of reactants, intermediates, and products on-the-fly. This is particularly useful for identifying short-lived intermediates that are key to the reaction mechanism.

Future research could employ powerful Process Analytical Technology (PAT) tools like in-line Attenuated Total Reflectance-Infrared (ATR-IR) or Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy. By integrating these spectroscopic probes directly into a batch or flow reactor, researchers can collect data continuously throughout the reaction. This allows for the precise tracking of key species, yielding critical kinetic data and helping to unravel complex reaction mechanisms that are otherwise challenging to study.

Computational chemistry has become an indispensable tool for modern chemical research. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of transition states, and predict the stability of intermediates. This in silico approach provides a molecular-level understanding that complements experimental findings.

For the synthesis of this compound, computational modeling could be used to:

Screen potential catalysts and predict their activity.

Elucidate the precise mechanism of catalytic hydrogenation, including the role of the catalyst surface.

Understand the factors controlling regioselectivity in substitution reactions on the aniline ring.

Guide the design of experiments to favor desired reaction outcomes and suppress byproduct formation.

By combining advanced computational models with real-time experimental data, a comprehensive picture of the reaction dynamics can be achieved, paving the way for more rational and efficient process development.

Development of Next-Generation Functional Materials

While substituted anilines are established building blocks for pharmaceuticals and agrochemicals, future research is increasingly exploring their use in the field of materials science. researchgate.net The specific arrangement of chloro, dimethylamino, and aniline functional groups in this compound makes it an interesting candidate for creating novel functional materials.

Aniline derivatives are widely used as precursors for semiconducting polymers, organic light-emitting diode (OLED) devices, and other advanced electronic materials. researchgate.net The electron-donating nature of the dimethylamino and aniline groups, modified by the electron-withdrawing chloro-substituent, can be exploited to tune the electronic properties of larger molecular or polymeric systems.

A significant area of application for this compound is in the synthesis of azo dyes. wikipedia.org Azo dyes are a major class of synthetic colorants used extensively in the textile, leather, and paper industries. afirm-group.comroadmaptozero.com The aniline group can be diazotized and coupled with other aromatic compounds to create the characteristic azo linkage (-N=N-), which forms the basis of the chromophore. wikipedia.org A compound named 3-Chloro-4-dimethylaminoazobenzene, which is structurally derived from this compound, highlights this direct application in creating functional dyes. sjzchem-pharm.com Future research could focus on incorporating this moiety into more complex dye structures to develop next-generation colorants with enhanced properties such as improved lightfastness, thermal stability, or specific spectral characteristics for advanced applications like optical data storage or molecular sensors.

Design of Smart Materials with Tunable Properties

Smart materials, which respond to external stimuli such as light, heat, or pH, represent a significant area of future development. Aniline and its derivatives are already recognized for their role in the creation of such materials. nih.gov The incorporation of this compound into polymeric or supramolecular systems could lead to the development of novel smart materials. The presence of the dimethylamino group, an electron-donating moiety, and the chloro group, an electron-withdrawing substituent, can influence the electronic properties of the resulting materials, making them potentially responsive to electronic or photic stimulation.

Future research could explore the synthesis of polymers and co-polymers incorporating this compound. The properties of these polymers, such as their conductivity, color, and solubility, could be tuned by altering the polymer structure and the concentration of the aniline derivative. researchgate.net For instance, integrating this compound into photochromic systems could lead to materials that change color upon exposure to specific wavelengths of light.

Table 1: Potential Smart Material Applications for this compound Derivatives

| Application Area | Potential Functionality | Stimulus |

|---|---|---|

| Sensors | Chemoresistive or colorimetric sensing | Chemical analytes |

| Optoelectronics | Photoresponsive switching | Light |

| Drug Delivery | Controlled release | pH, Temperature |

Exploration of Hybrid Organic-Inorganic Architectures

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the nanoscale, offer a pathway to materials with enhanced or novel functionalities. The amine group of this compound provides a reactive site for interfacing with inorganic materials, such as metal oxides or nanoparticles.

These hybrid architectures could find applications in diverse fields, including catalysis, where the aniline derivative could act as a ligand for metal catalysts, or in photonics, where the combination of organic and inorganic components could lead to new nonlinear optical materials.

Integration of Data Science and Machine Learning

The fields of data science and machine learning are increasingly being applied to chemical research to accelerate discovery and optimize processes. For a compound like this compound, these computational approaches can be instrumental in predicting its behavior and guiding the synthesis of new derivatives with desired properties.

Predictive Models for Synthesis and Reactivity

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new synthetic routes. For this compound, predictive models could be developed to optimize its synthesis, suggesting the most efficient catalysts, reaction conditions, and purification methods. This can significantly reduce the experimental effort and resources required for its production.

Furthermore, machine learning can be used to predict the reactivity of this compound in various chemical transformations. By analyzing its molecular descriptors, these models can forecast its potential to participate in different types of reactions, aiding in the design of novel synthetic pathways for more complex molecules. Recent advancements have demonstrated the use of AI to predict reaction outcomes with high accuracy, which could be applied to reactions involving this aniline derivative.

High-Throughput Computational Screening of Derivatives

High-throughput screening (HTS) is a powerful technique for discovering new molecules with specific biological or material properties. When combined with computational methods, this process can be significantly accelerated. Virtual libraries of derivatives of this compound can be generated in silico, and their properties can be predicted using machine learning models.

This approach allows for the rapid screening of a vast chemical space to identify candidate molecules with high potential for specific applications, such as pharmaceuticals, agrochemicals, or functional materials. For example, models can be built to predict the biological activity of aniline derivatives, guiding the selection of the most promising candidates for synthesis and experimental testing. This computational pre-screening can dramatically increase the efficiency of the discovery pipeline.

Table 2: Machine Learning Applications in the Study of this compound

| Application | Machine Learning Technique | Predicted Outcome |

|---|---|---|

| Synthesis Optimization | Regression Models, Neural Networks | Reaction yield, optimal conditions |

| Reactivity Prediction | Classification Models, QSAR | Reaction feasibility, product distribution |

| Virtual Screening | Docking simulations, Pharmacophore modeling | Biological activity, material properties |

Q & A

Q. What are the optimized synthetic routes for 3-chloro-4-(dimethylamino)aniline, and how do reaction conditions influence yield?

Answer: A practical synthesis involves substitution and reduction reactions . For example:

- Step 1 : Condensation of 2-chloro-4-nitrophenol with a benzyl halide (e.g., 3-fluorobenzyl chloride) under alkaline conditions (K₂CO₃) to form nitro intermediates .

- Step 2 : Reduction of the nitro group using Fe/NH₄Cl in acidic media to yield the aniline derivative. This method avoids hazardous catalysts and achieves yields >75% .

- Critical factors : Solvent polarity, temperature (optimized at 80–100°C), and stoichiometric ratios (e.g., 1:1.2 for phenol:benzyl halide) significantly affect regioselectivity and purity.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Answer:

Q. What purification techniques are effective for removing by-products like unreacted aniline derivatives?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate polar by-products.

- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >95% purity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve trace impurities .

Advanced Research Questions

Q. How does the dimethylamino group influence the electronic properties of this compound in nonlinear optical (NLO) applications?

Answer: The –N(CH₃)₂ group acts as an electron donor , enhancing hyperpolarizability (β) in NLO materials.

- Key data : Derivatives like 4-chloro-4’-dimethylamino benzylidene aniline exhibit β values ~10⁻²⁸ esu, making them suitable for frequency doubling in laser systems .

- Methodology :

- DFT calculations : Analyze HOMO-LUMO gaps to predict charge-transfer efficiency.

- Z-scan technique : Measure third-order nonlinear susceptibility (χ⁽³⁾) .

Q. What is the role of this compound in thermal Z/E isomerization mechanisms of Schiff bases?

Answer: The dimethylamino group stabilizes transition states via resonance effects . In N-benzylideneaniline derivatives:

Q. How can researchers address contradictions in reported substituent effects on reaction rates during derivatization?

Answer: